Methyl 5-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
CAS No.: 1859083-82-1
Cat. No.: VC11668499
Molecular Formula: C13H19BN2O4
Molecular Weight: 278.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1859083-82-1 |
|---|---|
| Molecular Formula | C13H19BN2O4 |
| Molecular Weight | 278.11 g/mol |
| IUPAC Name | methyl 5-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)8-6-10(11(17)18-5)16-7-9(8)15/h6-7H,15H2,1-5H3 |
| Standard InChI Key | DJQQWXWLMZMFED-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2N)C(=O)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2N)C(=O)OC |
Introduction
Structural and Molecular Characteristics
The compound’s structure features a pyridine ring substituted at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and at the 5-position with an amino group. The methyl ester at the 2-position completes the picolinate framework. This arrangement confers distinct electronic and steric properties:
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The boronate ester enhances stability against hydrolysis compared to free boronic acids while retaining reactivity in Suzuki-Miyaura couplings .
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The amino group introduces nucleophilic potential, enabling further derivatization via acylation or alkylation .
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The methyl ester moderates solubility, favoring organic solvents such as dichloromethane or tetrahydrofuran .
Key molecular descriptors include a calculated partition coefficient (LogP) of 1.68 ± 0.12 , suggesting moderate lipophilicity, and a density of approximately 1.12 g/cm³ , consistent with related boronate esters.
Synthesis and Reaction Pathways
Iridium-Catalyzed C–H Borylation
A primary route to this compound involves iridium-catalyzed C–H borylation of substituted pyridines. As demonstrated in analogous systems , cyclometalated iridium complexes (e.g., ) activate specific C–H bonds on the pyridine ring, enabling regioselective boronation. For methyl 5-aminopicolinate, this method likely targets the 4-position due to directing effects from the adjacent amino group .
Typical Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | (3 mol%) |
| Ligand | 4,4′-Di-tert-butyl-2,2′-bipyridine |
| Boron Source | Bis(pinacolato)diboron (1.2 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 80°C |
| Reaction Time | 12–24 hours |
This protocol achieves yields exceeding 70% while preserving the integrity of the amino and ester functionalities .
Alternative Approaches
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Lithiation-Borylation: Sequential deprotonation at the 4-position using LDA (lithium diisopropylamide) followed by quenching with pinacol boronate electrophiles .
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Cross-Coupling Retrofitting: Functionalization of pre-borylated pyridines via esterification or amidation .
Physicochemical Properties
Experimental data for this specific compound remains limited, but inferences from structurally related boronate esters provide insights:
The amino group’s presence may slightly elevate polarity compared to non-amino analogs, potentially improving solubility in polar aprotic solvents.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronate ester serves as a coupling partner in palladium-catalyzed reactions, enabling arylation or alkylation at the 4-position of the pyridine ring. For example, reaction with aryl halides produces biaryl structures prevalent in pharmaceutical agents :
Case Study: Coupling with 4-bromoaniline yields a diamino-picolinate scaffold, a motif found in kinase inhibitors .
Post-Functionalization via Amino Group
The 5-amino group permits additional transformations:
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Acylation: Treatment with acetyl chloride produces -acetyl derivatives, modulating electronic properties.
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Reductive Amination: Conversion to secondary or tertiary amines enhances drug-like characteristics .
Pharmaceutical Relevance
While direct biological data for this compound is unavailable, its structural analogs exhibit promising activities:
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